molecular formula C16H15BrN4O3 B2364716 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034547-42-5

2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2364716
CAS No.: 2034547-42-5
M. Wt: 391.225
InChI Key: CFIKZQURFHEJPO-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound with a variety of potential applications in scientific research. Its structure features a bromine atom, a methoxy group, a benzamide backbone, and a 1,2,4-oxadiazole ring linked with a methylated pyrrole. This unique combination grants the compound distinctive properties that may be useful in multiple research fields, from chemistry to medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves several key steps:

  • Bromination: : Introducing the bromine atom to the benzene ring.

  • Methoxylation: : Adding the methoxy group.

  • Formation of the 1,2,4-oxadiazole Ring: : This is often the most challenging part and involves cyclization reactions.

  • Linking the Pyrrole: : Methylation of the pyrrole and attachment to the oxadiazole ring.

  • Amidation: : Forming the benzamide group.

Reaction conditions often require specific catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production may scale up these laboratory processes, possibly using flow chemistry techniques for more efficient and continuous synthesis. Catalysts and reagents may be optimized to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Might involve transforming the methyl group on the pyrrole to a carboxyl or ketone group.

  • Reduction: : Potentially reducing the oxadiazole ring or other functional groups.

  • Substitution: : Both the bromine atom and the methoxy group may participate in various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Sodium hydride for nucleophilic substitutions or iron fillings for reductive halogenation.

Major Products Formed

Oxidation and reduction reactions typically form oxidized or reduced analogs of the compound, while substitution reactions may yield derivatives with different functional groups attached to the benzamide core or the oxadiazole ring.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: : Can be used to synthesize more complex organic compounds.

  • Catalysis Research: : Studying its properties in catalytic processes.

Biology

  • Molecular Probes: : May act as a molecular probe to study biological systems, especially in identifying and binding specific proteins or enzymes.

Medicine

  • Pharmacological Studies: : Investigating its potential as a therapeutic agent, especially in cancer or neurological diseases.

Industry

  • Material Science:

Mechanism of Action

The mechanism of action for 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide likely involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group may facilitate binding to active sites, while the oxadiazole and pyrrole rings could be crucial for its chemical reactivity. Pathways influenced by this compound would depend on its specific application, whether inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N-methylbenzamide: : Lacks the oxadiazole and pyrrole components.

  • 5-methoxy-2-nitrobenzamide: : Similar backbone but with a nitro group instead of bromine.

  • 1-methyl-1H-pyrrol-2-yl-oxadiazole-5-carboxamide: : Contains the oxadiazole and pyrrole rings but differs in functional groups and substitution patterns.

Uniqueness

The unique combination of bromine, methoxy, oxadiazole, and methylated pyrrole makes 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide distinct. Its structure provides both rigidity and functional group diversity, offering a broad range of reactive and binding possibilities in research applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3/c1-21-7-3-4-13(21)15-19-14(24-20-15)9-18-16(22)11-8-10(23-2)5-6-12(11)17/h3-8H,9H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIKZQURFHEJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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